molecular formula C16H9N5Na2O12S2 B12698364 Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate CAS No. 3769-61-7

Disodium 5-amino-4-hydroxy-3-((2-hydroxy-3,5-dinitrophenyl)azo)naphthalene-2,7-disulphonate

Cat. No.: B12698364
CAS No.: 3769-61-7
M. Wt: 573.4 g/mol
InChI Key: BQGYUNGTFSKSJF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE is a synthetic azo dye commonly used in various scientific and industrial applications. This compound is known for its vibrant color and is extensively employed in histological practices to discern intricate cellular architectures.

Preparation Methods

The synthesis of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE typically involves the reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt . The reaction conditions often include maintaining a specific pH and temperature to ensure the successful coupling of the diazonium salt with the naphthalenedisulfonic acid derivative. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in histological staining to highlight cellular structures.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks

Mechanism of Action

The mechanism of action of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE involves its interaction with specific molecular targets and pathways. The compound’s azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular structures and functions, making the compound useful in various staining and analytical techniques .

Comparison with Similar Compounds

DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE can be compared with other similar azo compounds, such as:

    Acid Red 33:

    4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt: Known for its use in the synthesis of various azo dyes, this compound shares structural similarities but differs in its specific applications.

The uniqueness of DISODIUM 5-AMINO-4-HYDROXY-3-[(2-HYDROXY-3,5-DINITROPHENYL)AZO]NAPHTHALENE-2,7-DISULFONATE lies in its specific chemical structure, which imparts distinct color properties and reactivity, making it valuable in specialized scientific and industrial applications.

Properties

CAS No.

3769-61-7

Molecular Formula

C16H9N5Na2O12S2

Molecular Weight

573.4 g/mol

IUPAC Name

disodium;5-amino-4-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C16H11N5O12S2.2Na/c17-9-5-8(34(28,29)30)1-6-2-12(35(31,32)33)14(16(23)13(6)9)19-18-10-3-7(20(24)25)4-11(15(10)22)21(26)27;;/h1-5,22-23H,17H2,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

BQGYUNGTFSKSJF-UHFFFAOYSA-L

Canonical SMILES

C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)[O-])N)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.